4-[(2-Fluorophenyl)methoxy]phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCDKQTDNUFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nucleophilic Substitution on the Fluorinated Ring:the Fluorine Atom on the Phenyl Ring Can Be a Leaving Group in Nucleophilic Aromatic Substitution Reactions. Theoretical Studies on the Reactions of Polyfluorobenzenes with Nucleophiles Have Elucidated the Mechanisms of These Substitutions.nist.govthe Reaction of 4 2 Fluorophenyl Methoxy Phenol with a Strong Nucleophile Could Potentially Lead to the Substitution of the Fluorine Atom. the Regioselectivity and Reaction Barriers for Such Transformations Can Be Modeled Using Dft.rsc.org
Computational and Theoretical Investigations of 4 2 Fluorophenyl Methoxy Phenol
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While QM methods excel at studying static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time.
Conformational Analysis: The presence of several rotatable bonds in 4-[(2-Fluorophenyl)methoxy]phenol allows for a variety of possible conformations. MD simulations can explore the molecule's conformational landscape to identify the most populated and energetically favorable conformations, which is crucial for understanding its potential interactions with biological targets.
Free Energy Calculations: MD simulations can be combined with techniques like umbrella sampling or metadynamics to calculate the free energy profile of conformational changes or binding processes, providing a more comprehensive understanding of the system's thermodynamics.
Molecular Docking and Binding Affinity Predictions for in vitro Mechanistic Insights
Molecular docking is a computational method that predicts the preferred orientation of one molecule to another when they bind to form a stable complex.
Binding Pose Prediction: For this compound, molecular docking can predict its binding mode within the active site of a biological target, such as an enzyme or receptor. This provides a structural hypothesis for its mechanism of action. Docking studies on analogous compounds have been conducted to understand their interactions with biological targets. nih.govacs.orgexplorationpub.com
Binding Affinity Estimation: Docking algorithms employ scoring functions to estimate binding affinity (e.g., in terms of binding energy or an inhibitory constant, Ki). While these scores are approximations, they are valuable for ranking potential ligands and prioritizing them for experimental testing.
In Silico Screening: Molecular docking is a key component of virtual screening campaigns, where large libraries of compounds are docked against a target of interest to identify potential hits.
A hypothetical table summarizing docking results could look like this:
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Enzyme X | -8.5 | Tyr123, Phe256, Ser98 |
| Receptor Y | -7.9 | Leu34, Val87, Asn150 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov
Descriptor Calculation: The initial step in QSAR/QSPR modeling involves calculating a set of molecular descriptors for a series of analogues of this compound. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape).
Model Development: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is constructed that correlates the descriptors with the observed activity or property.
Predictive Modeling: A validated QSAR/QSPR model can be used to predict the activity or property of new, unsynthesized analogues of this compound, facilitating the rational design of new compounds with enhanced properties. QSAR studies have been successfully applied to various classes of compounds to guide the synthesis of new agents. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods can be employed to predict various spectroscopic parameters, which can assist in the interpretation of experimental spectra.
NMR Spectroscopy: QM methods, particularly DFT, can be used to calculate nuclear magnetic shielding tensors, which can then be converted to chemical shifts (δ). This aids in the assignment of peaks in experimental 1H and 13C NMR spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using QM methods. The predicted IR spectrum can be compared with the experimental spectrum to help identify functional groups and characterize the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.
A hypothetical table of predicted spectroscopic data is shown below.
| Spectroscopy | Predicted Parameter |
| 13C NMR | δ (ppm) for aromatic carbons: 110-160 |
| 1H NMR | δ (ppm) for phenolic OH: 5.0-6.0 |
| IR | ν (cm-1) for C-O-C stretch: 1200-1250 |
| UV-Vis | λmax (nm): 275 |
Reactivity Studies and Reaction Pathway Modeling of this compound
The reactivity of this compound is primarily dictated by the interplay of its three key structural features: the phenolic hydroxyl group, the electron-rich methoxyphenyl ring, and the fluorinated phenyl ring linked via an ether bond. Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into how these features govern the molecule's susceptibility to various chemical transformations.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site of reactivity. Its propensity to undergo reactions such as oxidation and deprotonation can be computationally assessed by calculating the O-H bond dissociation enthalpy (BDE) and proton affinity (PA).
Computational studies on a range of substituted phenols using DFT methods, such as (RO)B3LYP with basis sets like 6-311G(d,p) and 6-311++G(2df,2p), have shown that both electron-donating and electron-withdrawing substituents significantly influence the O-H BDE. mdpi.com Electron-donating groups, like the methoxy (B1213986) group present in the para position of the phenolic ring of the target molecule, generally decrease the O-H BDE, making hydrogen atom abstraction more favorable. Conversely, the electron-withdrawing fluorine atom on the adjacent phenyl ring is expected to have a more modest, distance-dependent electronic effect on the phenolic O-H bond.
Table 1: Calculated O-H Bond Dissociation Enthalpies (BDE) for Selected Substituted Phenols
| Substituent (para) | BDE (kcal/mol) at B3LYP/6-311++G(2df,2p) |
| -H | 88.3 |
| -OCH₃ | 83.2 |
| -F | 87.0 |
| -NO₂ | 91.1 |
This table is generated based on data from analogous compounds to infer the reactivity of this compound. mdpi.com
The lower BDE for p-methoxyphenol suggests that the phenolic hydroxyl group in this compound is susceptible to radical-mediated oxidation. mdpi.com
Electrophilic and Nucleophilic Attack
The aromatic rings of this compound present sites for both electrophilic and nucleophilic attack. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps and analyzed using frontier molecular orbital (FMO) theory, dictates the regioselectivity of these reactions. wikipedia.orguni-muenchen.de
The methoxy-substituted phenol (B47542) ring is activated towards electrophilic aromatic substitution, with the ortho and meta positions relative to the hydroxyl and methoxy groups being the most likely sites for attack. The fluorine atom on the other phenyl ring, being an electron-withdrawing group, deactivates that ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNA_r). nist.gov
Computational models of nucleophilic aromatic substitution on fluorinated benzenes indicate that the fluorine atom can be displaced by a nucleophile, particularly when the ring is further activated by other electron-withdrawing groups or through photoredox catalysis. rsc.orgnih.gov
Table 2: Calculated Reactivity Descriptors for Halogenated Phenols
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-Fluorophenol | -8.98 | -0.68 | 8.30 |
| p-Chlorophenol | -9.12 | -0.98 | 8.14 |
| p-Bromophenol | -9.05 | -1.02 | 8.03 |
This table is generated based on data from analogous compounds to infer the reactivity of this compound. imist.ma
The HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. wikipedia.org
Reaction Pathway Modeling
Biological and Biochemical Mechanistic Investigations of 4 2 Fluorophenyl Methoxy Phenol
Target Identification and Engagement Studies for 4-[(2-Fluorophenyl)methoxy]phenol in in vitro Systems
No published studies were identified that report on the in vitro molecular targets of this compound.
Enzymatic Assays and Kinetic Characterization of this compound Interactions
There are no available scientific articles or data detailing enzymatic assays or the kinetic characterization of interactions involving this compound. Consequently, no data tables on its enzymatic inhibition or activation profile can be generated.
Receptor Binding Studies in Cell-Free or Recombinant Systems
No research could be found that describes receptor binding studies for this compound in any cell-free or recombinant system. Therefore, its affinity and selectivity for any specific receptors are unknown.
Cellular Mechanistic Studies in Isolated Cell Lines (non-clinical, non-safety)
Investigations into the cellular mechanisms of this compound in isolated cell lines have not been reported in the available literature.
Investigations into Molecular Pathways Modulated by this compound
There is no information available regarding the molecular pathways, such as signaling or metabolic pathways, that may be modulated by this compound in cellular models.
Mechanism of Cellular Internalization of this compound
The mechanism by which this compound may be internalized by cells, whether through passive diffusion or active transport processes like endocytosis, has not been studied or documented.
Allosteric Modulation and Cooperative Binding Mechanisms of this compound
No evidence or research exists to suggest that this compound acts as an allosteric modulator or participates in cooperative binding mechanisms with any known biological targets. While studies on structurally related compounds have explored such mechanisms for targets like the metabotropic glutamate (B1630785) receptor 2 biorxiv.orgnih.gov, no such data is available for the specified compound.
Structure-Mechanism Relationships for this compound
The biological and biochemical activities of the chemical compound this compound are intrinsically linked to its distinct molecular architecture. The interplay between its three primary structural components—the phenol (B47542) group, the ether linkage, and the 2-fluorophenyl moiety—dictates its interactions with biological systems and its subsequent mechanistic pathways. While direct and extensive research on this specific molecule is not widely available in public literature, a comprehensive understanding of its structure-mechanism relationships can be extrapolated from studies on analogous compounds possessing similar functional groups.
The phenolic hydroxyl group is a well-established pharmacophore known for its antioxidant properties and its ability to participate in hydrogen bonding. jst.go.jpmdpi.com The presence of this group in this compound suggests a potential for free radical scavenging activity, a common characteristic of phenolic compounds that contributes to their protective effects in biological systems. mdpi.comnih.gov Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors. tandfonline.com
The substitution of a fluorine atom at the ortho-position of the phenyl ring is a key feature that significantly modulates the compound's electronic and steric properties. The high electronegativity of fluorine can alter the electron distribution across the aromatic ring, influencing the molecule's pKa, dipole moment, and chemical reactivity. tandfonline.com This ortho-fluoro substitution can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. nih.gov Moreover, the fluorine atom can increase the lipophilicity of the molecule, which may improve its ability to permeate cell membranes. tandfonline.com Research on other fluorinated compounds has shown that the position of the fluorine atom can be a determining factor for receptor selectivity. science.govnih.gov While electron-withdrawing groups like fluorine can sometimes decrease activity, their steric and electronic influence can also lead to enhanced binding affinity and potency, as seen in various bioactive molecules. acs.org
In essence, the biological mechanism of this compound is likely a multifactorial outcome of these structural features. The phenolic hydroxyl group provides a reactive center for antioxidant activity and hydrogen bonding. The ether linkage offers conformational flexibility and a potential metabolic cleavage site. Finally, the 2-fluoro substituent fine-tunes the molecule's physicochemical properties, enhancing its metabolic stability and potentially directing its interaction with specific biological targets. The combination of these elements suggests that this compound may exhibit a range of biological activities, from enzyme inhibition to antioxidant effects, all of which are governed by the intricate relationship between its chemical structure and its molecular targets.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Fluorophenyl Methoxy Phenol Derivatives
Systematic Modification of the Phenol (B47542) Moiety and its Impact on Activity/Properties
Systematic modifications of the phenol moiety in benzyloxyphenol and related diaryl ether structures can significantly influence their biological activity and properties. Key modifications often involve altering the position and nature of substituents on the phenolic ring.
General Principles of Phenol Moiety Modification:
Substitution Position: The position of substituents (ortho, meta, para) on the phenol ring relative to the hydroxyl and ether linkages is critical. Different substitution patterns can alter the molecule's conformation, electronic distribution, and ability to interact with biological targets.
Steric Hindrance: The size of the substituents can introduce steric hindrance, which may either promote a specific conformation that enhances binding to a target or prevent effective binding.
Hydrophobicity/Hydrophilicity: The addition of lipophilic (e.g., alkyl chains) or hydrophilic (e.g., hydroxyl, carboxyl) groups can alter the compound's solubility, membrane permeability, and pharmacokinetic profile.
Illustrative Data for Related Diaryl Ether Compounds:
The following table illustrates how modifications to a hypothetical phenol ring in a diaryl ether series might affect biological activity. This data is representative and not specific to 4-[(2-Fluorophenyl)methoxy]phenol.
| Compound ID | Phenol Ring Substituent | Biological Activity (IC₅₀, µM) |
| A-1 | None (Hydrogen) | 10.5 |
| A-2 | 3-Methyl | 8.2 |
| A-3 | 4-Chloro | 5.1 |
| A-4 | 3,5-Dimethyl | 12.8 |
Exploration of Substituent Effects on the Fluorophenyl Ring
The nature and position of substituents on the fluorophenyl ring of benzyloxyphenol derivatives can have a profound impact on their activity. The fluorine atom itself is a key feature, often introduced to block metabolic oxidation or to act as a hydrogen bond acceptor.
Key Considerations for Fluorophenyl Ring Modification:
Additional Substituents: The introduction of other groups onto the fluorophenyl ring can fine-tune the electronic and steric properties of the molecule. For example, adding an electron-withdrawing group could enhance certain interactions, while a bulky group might alter the binding mode.
Metabolic Stability: Fluorine substitution can enhance metabolic stability by preventing hydroxylation at the substituted position.
Illustrative SAR Data for Related Fluorinated Diaryl Ethers:
The table below provides a hypothetical example of how substituents on the fluorophenyl ring could influence the activity of a diaryl ether. This data is for illustrative purposes only.
| Compound ID | Fluorophenyl Ring Substituent(s) | Biological Activity (IC₅₀, µM) |
| B-1 | 2-Fluoro | 7.8 |
| B-2 | 2,4-Difluoro | 4.5 |
| B-3 | 2-Fluoro, 4-Chloro | 3.1 |
| B-4 | 2-Fluoro, 4-Trifluoromethyl | 9.2 |
Investigation of Linker Modifications and their Influence on Molecular Recognition
The ether linker connecting the phenol and fluorophenyl rings is a crucial determinant of the molecule's three-dimensional shape, flexibility, and the spatial orientation of the two aromatic rings. Modifications to this linker can significantly affect molecular recognition by a biological target.
Common Linker Modification Strategies:
Linker Length: Altering the length of the linker (e.g., by introducing additional methylene (B1212753) groups) can change the distance between the two aromatic rings, which may be critical for optimal interaction with a binding site.
Flexibility: Introducing rigidity (e.g., by incorporating double bonds or cyclic structures) or increasing flexibility can impact the conformational entropy of the molecule and its ability to adopt the bioactive conformation.
Polarity: The introduction of polar groups (e.g., amides, sulfonamides) into the linker can introduce new hydrogen bonding opportunities and alter the compound's solubility.
Due to a lack of specific studies on linker modifications for this compound derivatives, a representative data table cannot be provided.
Stereochemical Implications in SAR/SPR of Chiral Analogues
Chirality can play a critical role in the biological activity of benzyloxyphenol derivatives if a stereocenter is present. Enantiomers of a chiral molecule can exhibit different pharmacological activities, potencies, and metabolic profiles.
Importance of Stereochemistry:
Differential Binding: Biological targets, such as enzymes and receptors, are chiral environments. Consequently, one enantiomer of a chiral drug may bind with higher affinity than the other.
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective.
Toxicity: In some cases, one enantiomer may be responsible for the therapeutic effect, while the other may be inactive or even contribute to toxicity.
No studies on the synthesis or biological evaluation of chiral analogues of this compound were found in the public domain.
Development of Pharmacophore Models or Ligand-Based Design Principles
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. The development of such models is a common strategy in drug design to guide the synthesis of new, more potent compounds.
Elements of a Pharmacophore Model:
Hydrogen Bond Acceptors/Donors: Specific atoms or groups that can form hydrogen bonds.
Hydrophobic Centers: Nonpolar regions of the molecule that can interact with hydrophobic pockets in the target.
Aromatic Rings: Planar, cyclic systems that can engage in pi-pi stacking or other aromatic interactions.
Positive/Negative Ionizable Features: Groups that can be charged at physiological pH and form ionic interactions.
No specific pharmacophore models have been developed for this compound or its derivatives based on the available literature. For structurally related diaryl ethers, pharmacophore models have been used to identify key interaction points with their biological targets, often highlighting the importance of the relative orientation of the two aryl rings and the nature of the substituents.
Advanced Analytical Methodologies for Research Scale Characterization and Quantification of 4 2 Fluorophenyl Methoxy Phenol
Chromatographic Separations (High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC)) for Purity and Isomer Analysis in Research
Chromatographic techniques are fundamental for assessing the purity and resolving isomers of "4-[(2-Fluorophenyl)methoxy]phenol". The choice of method depends on the compound's volatility, polarity, and the specific analytical question being addressed.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile, thermally labile compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is typically the method of choice. For this compound, a C18 or phenyl-hexyl column would provide good retention and selectivity based on its aromatic and moderately polar structure. Detection is commonly achieved using a Diode Array Detector (DAD) or UV detector, leveraging the chromophores present in the molecule. nih.gov
Purity Analysis: A gradient elution method, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and increasing the proportion of organic solvent (e.g., acetonitrile (B52724) or methanol), is effective for separating the main compound from impurities with different polarities. biomedres.us The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
Isomer Analysis: The separation of positional isomers (e.g., 3- or 4-fluorophenyl analogues) can be challenging but is often achievable by optimizing the stationary phase, mobile phase composition, and temperature. Chiral HPLC may be employed if the molecule possesses chiral centers or for atroposelective analysis of axially chiral diaryl ethers. snnu.edu.cnchemrxiv.org
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For "this compound", derivatization might be necessary to increase its volatility and improve peak shape, especially due to the polar phenolic hydroxyl group. Silylation is a common derivatization technique for phenols, converting the polar -OH group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. nih.govnih.gov GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS) is used for analysis. nih.govthermofisher.com A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is generally effective for separating phenolic compounds. thermofisher.cominforang.com
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographyonline.com It is particularly advantageous for chiral separations and is considered a "green" alternative to normal-phase HPLC. chromatographyonline.comresearchgate.net For "this compound", SFC could offer rapid and efficient separation of enantiomers if a chiral center were present, or for separating other isomers. nih.gov Polysaccharide-based chiral stationary phases are commonly used in SFC for such applications. chromatographyonline.com The addition of a polar co-solvent, like methanol, is often necessary to modulate retention and selectivity. chromatographyonline.comresearchgate.net
Table 1: Illustrative Chromatographic Conditions for Purity and Isomer Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application Notes |
|---|---|---|---|---|
| HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Gradient: Acetonitrile/Water with 0.1% Formic Acid | DAD/UV | Ideal for purity determination and separating polar impurities. biomedres.usmdpi.com |
| GC | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium | FID/MS | Requires derivatization (e.g., silylation) for the phenolic group to enhance volatility. nih.govthermofisher.com |
| SFC (Chiral) | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | CO₂ with Methanol as co-solvent | UV/MS | Offers fast and efficient separation of potential chiral isomers. chromatographyonline.comnih.gov |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification in in vitro Systems and Impurity Profiling in Research Samples
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the structural elucidation of unknown compounds. ijprajournal.comscispace.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying metabolites of "this compound" in complex biological matrices from in vitro studies (e.g., liver microsome incubations). nih.govmdpi.com The initial separation by LC reduces matrix effects, and the subsequent MS/MS analysis provides structural information. nih.gov
Metabolite Identification: Common metabolic pathways for a molecule like "this compound" include O-demethylation of the methoxy (B1213986) group, hydroxylation on the aromatic rings, and conjugation with glucuronic acid or sulfate. mdpi.comnih.gov By comparing the full-scan MS data of control and incubated samples, potential metabolite ions can be identified. Subsequent MS/MS fragmentation of these parent ions helps to pinpoint the site of modification. For example, a +16 Da mass shift would suggest hydroxylation, while a -14 Da shift (CH₂) would indicate O-demethylation.
Impurity Profiling: LC-MS/MS is also used to identify and characterize impurities present in research samples at trace levels. biomedres.us This includes starting materials, by-products from the synthesis, and degradation products. The high sensitivity and selectivity of LC-MS/MS allow for the detection of impurities that might be missed by UV detection alone. biomedres.usnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the impurity profiling of volatile and semi-volatile compounds that may be present in the research sample. thermofisher.com This can include residual solvents from the synthesis or volatile by-products. medwinpublishers.com For "this compound" and its non-volatile impurities, derivatization is typically required prior to GC-MS analysis. nih.govnih.gov The mass spectra obtained can be compared against libraries (e.g., NIST) for identification. nih.gov
Table 2: Potential Metabolites and Impurities of this compound and their Detection by MS
| Analyte Type | Potential Compound | Expected Mass Shift (from parent compound) | Analytical Rationale |
|---|---|---|---|
| Metabolite | Hydroxylated derivative | +16 Da (addition of Oxygen) | Phase I metabolic oxidation. |
| Metabolite | O-demethylated derivative | -14 Da (loss of CH₂) | Phase I metabolic cleavage of the ether. |
| Metabolite | Sulfate conjugate | +80 Da (addition of SO₃) | Phase II metabolic conjugation. |
| Metabolite | Glucuronide conjugate | +176 Da (addition of C₆H₈O₆) | Phase II metabolic conjugation. |
| Impurity | Unreacted 2-Fluorobenzyl bromide | N/A (separate analysis) | Potential unreacted starting material. |
| Impurity | Dimerization product | Approx. +216 Da | Potential by-product from synthesis. |
Capillary Electrophoresis (CE) and Microfluidic Platforms for High-Throughput Analysis
Capillary Electrophoresis (CE) separates compounds based on their charge-to-size ratio in an electric field. For phenolic compounds, CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. nih.govscite.ai CE, particularly when coupled with mass spectrometry (CE-MS), is a powerful tool for analyzing complex mixtures and can serve as a high-throughput method for purity checks or screening assays. nih.govmdpi.comresearchgate.net The phenolic hydroxyl group of "this compound" can be deprotonated at basic pH, allowing for its analysis as an anion in capillary zone electrophoresis (CZE). nih.govmdpi.com
Microfluidic Platforms , or "lab-on-a-chip" systems, integrate multiple analytical steps onto a small device. mit.edu These platforms offer significant advantages for high-throughput analysis, including extremely low sample and reagent consumption, rapid analysis times, and the potential for automation and parallel processing. acs.orgnih.gov For "this compound," a microfluidic device could be designed to perform rapid purity assessments, enzymatic assays, or study its interaction with biological targets. mit.eduresearchgate.netmdpi.com Continuous-flow microreactors can also be used to study the synthesis and crystallization of small organic molecules with high precision. mit.edunih.gov
Spectrophotometric and Fluorometric Methods for Research-Scale Quantification
Spectrophotometric methods are often used for the rapid quantification of phenolic compounds. researchgate.net The Folin-Ciocalteu (FC) assay is a common method for determining total phenolic content, where the FC reagent reacts with phenols in an alkaline medium to produce a blue-colored complex that can be measured spectrophotometrically (around 765 nm). mdpi.comacs.org While this method is not specific to a single compound, it can be used for the quantification of a purified sample of "this compound" by creating a standard curve. nih.gov Direct UV spectrophotometry can also be used for quantification if the compound is pure and the molar absorptivity at a specific wavelength is known.
Fluorometric methods can offer higher sensitivity and selectivity compared to spectrophotometry. "this compound" itself may possess native fluorescence due to its aromatic structure, which could be exploited for direct quantification. Alternatively, a more sensitive assay could be developed through derivatization with a fluorescent tag. researchgate.net Another approach involves coupled enzymatic assays where the reaction of the phenol (B47542) leads to the production of a fluorescent product. mdpi.comnih.gov For example, peroxidase-catalyzed reactions can be used to generate fluorescent products in the presence of phenols. mdpi.com Such methods are well-suited for quantifying low concentrations of the compound in research settings. rsc.org
| Fluorometry (Derivatization) | Chemical reaction to attach a fluorescent label. researchgate.net | Very high sensitivity and selectivity can be achieved. | Requires additional sample preparation steps. |
Radiometric Methods for Trace Analysis in Research Settings (e.g., for radiolabelled analogues)
Radiometric methods are the gold standard for trace analysis and are frequently employed in drug metabolism and pharmacokinetic studies. nih.gov These methods involve synthesizing a radiolabeled version of the compound, typically by incorporating isotopes such as Carbon-14 (¹⁴C) or Tritium (³H). nih.govresearchgate.netrsc.org
For "this compound," a ¹⁴C or ³H atom could be incorporated into one of the aromatic rings or the methoxy group during its synthesis. This radiolabeled analogue is chemically identical to the non-labeled compound but can be detected with extremely high sensitivity using techniques like liquid scintillation counting or accelerator mass spectrometry.
These methods are invaluable for:
Metabolism Studies: Tracing the fate of the compound in in vitro systems (e.g., cell cultures, microsomes) to create a complete metabolic profile, including minor metabolites that might be missed by other techniques. researchgate.netrsc.org
Binding Assays: Quantifying the binding of the compound to receptors, enzymes, or other biological targets with high precision.
Trace Quantification: Accurately measuring very low concentrations of the compound and its metabolites in complex biological samples. mdpi.com
While powerful, the use of radiometric methods requires specialized facilities and handling procedures for radioactive materials. nih.gov
Broader Research Applications and Potential As Molecular Probes/tools
Use of 4-[(2-Fluorophenyl)methoxy]phenol as a Building Block in Complex Chemical Syntheses
The fundamental application of this compound in research is as an intermediate or precursor in multi-step organic syntheses. Chemical suppliers categorize isomers and structurally similar compounds as "building blocks" for creating a diverse range of more complex molecules for drug discovery and materials science. cymitquimica.com The phenol (B47542) functional group is a key site for reactions, while the fluorinated ring offers a way to introduce fluorine into a target molecule, a common strategy in medicinal chemistry to improve a drug's pharmacological profile.
Although specific reaction yields for this compound are not detailed in the provided literature, its structural motifs are present in more complex molecules, suggesting it is a viable starting material. For example, related methoxyphenols are used to synthesize advanced derivatives through reactions like condensation, etherification, and coupling.
A primary synthetic route involving similar phenol precursors is the formation of Schiff bases. This typically involves a condensation reaction between a phenol derivative (like an aldehyde formed from this compound) and an amine. For instance, the condensation of substituted salicylaldehydes with amines like 4-fluoroaniline (B128567) is a common method to produce Schiff bases, which are valuable for their biological activity and as ligands in coordination chemistry. nih.gov
Another significant class of molecules built from phenol scaffolds are coumarins. The synthesis of 7-hydroxycoumarin derivatives can be achieved through reactions like the Pechmann condensation, and the hydroxyl group can be further modified. researchgate.net A compound like this compound could serve as a precursor to a variety of substituted coumarins, which are explored for their own biological and fluorescent properties.
The table below outlines the potential synthetic transformations for which this compound could serve as a key building block, based on reactions of analogous compounds.
| Reaction Type | Reactant Partner | Resulting Functional Group/Scaffold | Potential Application of Product |
| Williamson Ether Synthesis | Alkyl Halide | Ether | Modification of solubility and electronic properties |
| Condensation | Aldehyde/Amine | Schiff Base (Imine) | Ligands, biologically active compounds |
| Pechmann Condensation | β-ketoester | Coumarin (B35378) | Fluorescent probes, pharmaceuticals researchgate.net |
| Esterification | Acyl Chloride/Carboxylic Acid | Ester | Liquid crystals, prodrugs mdpi.com |
Development of this compound as a Fluorescent Probe or Label
There is no direct evidence in the searched literature of this compound being used as a fluorescent probe itself. However, it serves as a valuable precursor for the synthesis of molecules that do possess significant fluorescent properties. The fluorinated phenyl and phenol groups are common components in the design of fluorophores.
Research has focused on more complex derivatives that incorporate the structural elements of this compound. For example, a homologues series of liquid crystal compounds, 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate, were synthesized and investigated for their photophysical properties. mdpi.com These materials, derived from a Schiff base condensation involving a related methoxyphenol, exhibit fluorescence that is tunable based on the length of their alkoxy side chains. mdpi.com This demonstrates how the core structure contributed by a phenol building block is integral to creating advanced fluorescent materials.
Furthermore, coumarin derivatives, which can be synthesized from phenol precursors, are a well-known class of fluorescent molecules. The synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin, for example, results in a compound with distinct fluorescent properties that are studied for potential applications. researchgate.net The industry utilizes such fluorescent properties in the development of dyes and probes for imaging and diagnostics.
The potential of this compound as a precursor for fluorescent materials is summarized below.
| Derivative Class | Synthetic Origin | Observed Fluorescent Properties | Reference Application |
| Schiff Base Liquid Crystals | Condensation of a related phenol | Tunable photophysical properties | Optical Materials mdpi.com |
| Substituted Coumarins | Pechmann condensation of phenols | Intrinsic fluorescence | Dyes, Probes, and Labels researchgate.net |
Application in Materials Science Research (e.g., polymer precursors, optical materials)
In materials science, this compound is best understood as a monomer precursor for creating specialized polymers and optical materials. Its bifunctional nature—a reactive phenol group and a stable fluorinated aromatic ether—makes it a candidate for incorporation into larger molecular architectures.
The most direct link to materials science is in the synthesis of liquid crystals. As mentioned, fluorinated Schiff base derivatives like 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate are designed as self-organizing optical materials. mdpi.com The inclusion of the fluorine atom and the specific arrangement of the phenyl rings, derived from precursors like this compound, are critical for achieving the desired liquid crystalline phases and photophysical properties. mdpi.com
Additionally, phenol derivatives are widely used as monomers for high-performance polymers. Related compounds such as 4-fluoro-2-methoxyphenol (B1225191) can be used to synthesize poly(4-fluoro-2-methoxyphenol). sigmaaldrich.com Similarly, 2-methoxy-4-vinylphenol (B128420) serves as a versatile platform for creating both thermoplastics and thermoset polymers. mdpi.com This suggests a strong potential for this compound to be used in the synthesis of novel polymers where its specific substitution pattern could impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics. chemimpex.com
| Material Type | Role of Phenol Precursor | Example Application/Property |
| Liquid Crystals | Building block for mesogenic molecules | Self-organizing optical materials mdpi.com |
| Specialty Polymers | Monomer in polymerization reactions | Materials with high thermal stability and chemical resistance sigmaaldrich.comchemimpex.com |
Contributions to Fundamental Chemical Biology Research
Direct biological studies on this compound are not available in the reviewed literature. Its contribution to chemical biology is indirect, serving as a molecular scaffold for the synthesis of biologically active compounds. The introduction of a fluorobenzyl group to a phenol is a strategic step in medicinal chemistry to create analogues of natural products or to develop novel therapeutic agents.
Similarly, coumarin derivatives, which can be synthesized from this type of building block, are widely studied for a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. The fluorinated phenyl group, in particular, can enhance lipophilicity and metabolic stability, making the resulting molecule a more viable candidate for drug development. Therefore, the primary contribution of this compound to this field is providing a key structural component for generating new molecules for biological screening and therapeutic development.
Future Research Directions and Emerging Opportunities in 4 2 Fluorophenyl Methoxy Phenol Studies
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of 4-[(2-Fluorophenyl)methoxy]phenol, moving beyond traditional trial-and-error methodologies toward a predictive and design-oriented approach. reactionbiology.comnih.gov These computational tools can analyze vast datasets to identify complex patterns and relationships between molecular structures and their physicochemical or biological properties. acs.org
Property and Activity Prediction: ML algorithms, particularly quantitative structure-activity relationship (QSAR) models, can be trained on datasets of known phenolic and diaryl ether compounds to predict the biological activities and toxicological profiles of this compound and its hypothetical derivatives. nih.govnih.gov By analyzing molecular descriptors, these models can forecast properties such as binding affinity to specific biological targets, metabolic stability, and potential for adverse effects, thereby prioritizing the synthesis of compounds with the most promising profiles. reactionbiology.comnih.gov For instance, deep neural networks have been successfully used to predict the cytotoxicity of various phenol (B47542) derivatives with high accuracy. nih.govcreative-biostructure.comthermofisher.com
De Novo Design of Analogs: Generative AI models represent a groundbreaking approach for de novo drug design. denovobiolabs.comresearchgate.net These algorithms can generate novel molecular structures, distinct from existing ones, that are optimized for desired properties. nih.govbroadinstitute.org In the context of this compound, generative models could design new analogs with enhanced potency, selectivity, or improved pharmacokinetic characteristics. The models can explore a vast chemical space to propose innovative scaffolds that retain the key pharmacophoric features of the parent molecule while introducing beneficial structural modifications. denovobiolabs.com
Synthesis Optimization: AI can also streamline the synthetic process itself. Machine learning models can be trained on reaction data to predict optimal reaction conditions, such as temperature, solvent, and catalyst choice, to maximize the yield and purity of this compound. nist.gov This data-driven approach can significantly reduce the experimental time and resources required for synthesis development, accelerating the entire research pipeline.
| AI/ML Application Area | Potential Impact on this compound Research |
| Property Prediction (QSAR) | Forecasts biological activity, toxicity, and ADME properties to guide analog selection. reactionbiology.comnih.gov |
| De Novo Design | Generates novel, optimized analogs with improved therapeutic profiles. denovobiolabs.comnih.gov |
| Synthesis Planning | Predicts optimal reaction conditions to improve synthetic efficiency and yield. nist.gov |
| Toxicity Assessment | Screens for potential toxic liabilities early in the design phase, reducing late-stage failures. nih.goveuropeanpharmaceuticalreview.com |
Exploration of Novel Synthetic Pathways and Biocatalytic Approaches
While traditional methods like the Ullmann condensation have been the cornerstone of diaryl ether synthesis, future research will focus on developing more efficient, sustainable, and versatile synthetic routes to this compound and its derivatives.
Advanced Catalytic Systems: Recent advancements in catalysis offer significant promise. The use of nano-sized metal catalysts, such as copper oxide (CuO) or palladium nanoparticles, has been shown to facilitate C-O cross-coupling reactions under milder conditions and often without the need for ligands. europeanpharmaceuticalreview.comfrontiersin.org These nanocatalysts benefit from a high surface-to-volume ratio, which enhances their reactivity and allows for easier separation and recycling, aligning with the principles of green chemistry. europeanpharmaceuticalreview.com Heterogeneous catalysts, where the catalytic species is supported on materials like manganese oxide or carbon nanotubes, also offer improved stability and reusability.
Green Chemistry and Metal-Free Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of greener solvents like water or supercritical CO2, and even catalyst-free methods assisted by microwave irradiation. nih.govosti.gov A particularly innovative approach involves the metal-free arylation of phenols using diaryliodonium salts in water, which avoids the use of transition metals altogether. osti.gov
Biocatalytic Synthesis: The exploration of enzymatic pathways for diaryl ether synthesis is a nascent but highly promising field. While biocatalysis is well-established for forming C-C bonds, its application to C-O bond formation for this class of compounds is less developed. nih.govacs.orgcreative-biostructure.com The enzymatic synthesis of ethers has been investigated, but enzymes responsible for ether cleavage are often unsuitable for synthesis due to irreversible reaction mechanisms. reactionbiology.com Future research will likely focus on enzyme discovery and protein engineering to develop biocatalysts, such as engineered transferases or laccases, that can stereoselectively form the ether linkage under mild, aqueous conditions. Success in this area would represent a significant leap forward in the sustainable production of this compound.
| Synthetic Approach | Key Features & Advantages | Relevance to this compound |
| Nanocatalysis | High reactivity, reusability, milder reaction conditions. europeanpharmaceuticalreview.comfrontiersin.org | Efficient synthesis with reduced catalyst loading and waste. |
| Heterogeneous Catalysis | Easy separation, enhanced catalyst stability, potential for continuous flow processes. | Simplifies product purification and improves process scalability. |
| Metal-Free Arylation | Avoids transition metal contamination, environmentally friendly. osti.gov | Provides a "greener" alternative to traditional coupling reactions. |
| Biocatalysis | High selectivity, mild aqueous conditions, sustainable. reactionbiology.com | Potential for enantioselective synthesis and reduced environmental impact. |
Advanced Mechanistic Interrogations at the Atomic and Sub-Molecular Level
A profound understanding of how this compound interacts with its biological environment and the mechanisms governing its chemical synthesis is crucial for its rational design and application. Advanced computational chemistry techniques provide an in silico microscope to visualize these processes at an unprecedented level of detail.
Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to study the electronic structure of molecules. nih.gov It can be employed to elucidate the reaction mechanisms of synthetic pathways, such as the Ullmann condensation, by calculating the energy profiles of reactants, transition states, and products. nih.gov This allows researchers to understand the role of catalysts, ligands, and substituents in facilitating the C-O bond formation. broadinstitute.org Furthermore, DFT can predict key molecular properties of this compound, such as its bond dissociation enthalpy and ionization potential, which are critical for understanding its potential as an antioxidant or its reactivity in biological systems. nih.goveuropeanpharmaceuticalreview.com
Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of molecular systems, allowing researchers to observe the behavior of this compound and its interactions with biological macromolecules, such as proteins or nucleic acids, over time. thermofisher.comkhanacademy.org These simulations can predict the preferred binding pose of the compound within a receptor's active site and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, and π-π stacking) that stabilize the complex. creative-biostructure.com By simulating the fluorophenyl group's interactions, MD can provide insights into how fluorine substitution influences binding affinity and specificity. reactionbiology.com This information is invaluable for understanding its mechanism of action and for guiding the design of more potent analogs.
| Computational Method | Information Gained | Application to this compound |
| Density Functional Theory (DFT) | Reaction energetics, transition state structures, electronic properties (BDE, IP). nih.govnih.gov | Elucidating synthetic mechanisms and predicting chemical reactivity. |
| Molecular Dynamics (MD) | Binding modes, interaction profiles, conformational changes, binding free energies. creative-biostructure.comkhanacademy.org | Understanding the molecular basis of biological activity and guiding lead optimization. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy energetics of reactions within a biological environment. | Modeling enzymatic reactions or covalent interactions with a target protein. |
Development of Advanced Analytical Techniques for Elucidating Complex Interactions
To fully characterize the behavior of this compound, particularly its interactions with biological targets, researchers are turning to a suite of advanced analytical techniques. These methods provide critical data on binding affinity, kinetics, thermodynamics, and structural consequences of interaction, which are essential for drug discovery and development.
Label-Free, Real-Time Binding Analysis: Surface Plasmon Resonance (SPR) is an optical technique that allows for the real-time, label-free detection of molecular interactions. denovobiolabs.commdpi.com By immobilizing a target protein on a sensor chip and flowing a solution of this compound over it, SPR can precisely measure the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) is determined. researchgate.net This provides a detailed kinetic profile of the binding event.
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding. ITC directly measures the heat released or absorbed during the binding of this compound to its target. reactionbiology.com A single experiment can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. khanacademy.orgnih.gov This complete thermodynamic signature provides deep insights into the forces driving the interaction.
Structural and Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level information on protein-ligand interactions in solution. nih.govosti.gov Techniques like Chemical Shift Perturbation (CSP) mapping can identify the specific amino acid residues of a protein that are involved in binding the compound. nih.govresearchgate.net
Mass Spectrometry (MS)-Based Approaches have become indispensable. Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) can map the regions of a protein that become more or less solvent-accessible upon ligand binding, revealing both direct binding sites and allosteric conformational changes. nih.govthermofisher.comnist.govfrontiersin.org
High-Resolution Structural Visualization: Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution 3D structures of protein-ligand complexes. creative-biostructure.comnih.gov Recent advancements have pushed the size limits lower, making it increasingly feasible to visualize the binding of small molecules like this compound to their protein targets, offering an unprecedented view of the binding pose and interactions. biorxiv.orgsciety.org
| Technique | Key Information Provided |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_D). denovobiolabs.comresearchgate.net |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (K_D, ΔH, ΔS) and stoichiometry (n). nih.gov |
| NMR Spectroscopy | Binding site mapping at atomic resolution, structural details of the complex. nih.govnih.gov |
| HDX-Mass Spectrometry | Identification of binding interface and allosteric conformational changes. nih.govnist.gov |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the protein-ligand complex. creative-biostructure.comnih.gov |
| Affinity Chromatography-MS | Screening for and identifying protein targets from complex mixtures. nih.govdrugtargetreview.com |
Expanding the Scope of Structure-Based Design Principles for Targeted Research Applications
Future research will heavily leverage structure-based design principles to rationally evolve this compound into analogs with tailored properties for specific applications. This approach relies on understanding the relationship between the three-dimensional structure of the compound and its biological activity.
Structure-Activity Relationship (SAR) Studies: Systematic modifications to the structure of this compound will be crucial to establish a comprehensive SAR. This involves synthesizing a library of analogs by altering specific parts of the molecule—such as the position of the fluorine atom on the phenyl ring, introducing other substituents on either aromatic ring, or modifying the ether linkage—and evaluating their impact on activity. For example, studies on similar diaryl ether-containing molecules have shown that the nature and position of substituents can dramatically influence potency and selectivity.
Pharmacophore Modeling and Virtual Screening: Once key structural features essential for activity are identified through SAR, a pharmacophore model can be developed. This model represents the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding to a specific target. This pharmacophore can then be used to computationally screen large virtual libraries of compounds to identify novel molecules that fit the model and are therefore likely to be active, expanding beyond the diaryl ether scaffold.
Role of Fluorine in Modulating Properties: The fluorine atom in this compound is not merely a passive substituent. The strategic placement of fluorine is a common tactic in medicinal chemistry to modulate a compound's properties. It can alter metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable interactions (e.g., with backbone amides or in forming orthogonal multipolar interactions), and influence the compound's conformation and pKa. Future studies will systematically explore the effect of fluorine's position (ortho-, meta-, para-) and the potential benefits of polyfluorination to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile.
| Design Principle | Objective | Example Application for this compound |
| Structure-Activity Relationship (SAR) | To understand how structural changes affect biological activity. | Synthesizing analogs with substituents on the phenol ring to probe for improved potency. |
| Pharmacophore Modeling | To define the essential 3D features for activity and find new scaffolds. | Using the diaryl ether and fluorophenyl features to search for novel active compounds in databases. |
| Strategic Fluorination | To enhance metabolic stability, binding affinity, and membrane permeability. | Moving the fluorine to the para-position to block a potential metabolic hotspot. |
| Bioisosteric Replacement | To improve physicochemical or pharmacokinetic properties while maintaining activity. | Replacing the fluorophenyl group with a pyridyl group to potentially improve solubility. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[(2-Fluorophenyl)methoxy]phenol, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via multi-step protocols, including fluorinated β-ketoester formation and Pechmann condensation. For example, β-ketoesters are synthesized using methyl acetoacetate, MgCl₂, and 2-fluorobenzoyl chloride under anhydrous conditions (DCM, n-BuLi, and Et₃N). Subsequent Pechmann condensation with resorcinol derivatives in concentrated H₂SO₄ at 35°C yields fluorinated intermediates, followed by methylation for final product isolation .
- Critical Parameters : Temperature control (<40°C) during Pechmann reactions prevents side reactions, while stoichiometric ratios of reagents (e.g., 1:1.2 for β-ketoester to phenol) ensure high regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C/¹⁹F NMR : Identifies coupling constants (e.g., JFH = 2.6 Hz) to confirm intramolecular C-F···H-C interactions. 2D ¹⁹F-{¹H} HOESY experiments validate through-space coupling .
- X-ray Crystallography : Resolves dihedral angles (Φ = 65.3°) and F···H distances (2.0–2.8 Å) to confirm conformational preferences .
- HRMS/IR : Validates molecular weight and functional groups (e.g., phenolic O-H stretch at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How do intramolecular C-F···H-C interactions influence conformational stability and reactivity?
- Experimental Evidence : X-ray and DFT-optimized structures show fluorinated phenyl rings adopt a dihedral angle (Φ = 65.3°) to minimize electron-electron repulsion between F and H5. This conformation stabilizes the molecule by 8–10 kcal/mol compared to planar (Φ = 5°) geometries .
- Theoretical Insights : DFT calculations (B3LYP/6-311G) predict RMSD values of 8.84 ppm (¹³C NMR) and 0.14 ppm (¹H NMR) between experimental and optimized conformers, confirming model reliability .
Q. How can researchers resolve discrepancies in reported hydrogen-bonding capabilities of fluorine in similar compounds?
- Contradiction Analysis : While some studies argue fluorine is a weak H-bond acceptor (O’Hagan et al.), others (Desiraju et al.) identify C-F···H-C interactions with bond energies of 1–3 kcal/mol. Resolution requires:
- Crystallographic Screening : Compare F···H distances (<2.8 Å) and angles (>120°) across derivatives .
- NMR Titrations : Measure solvent-dependent JFH coupling to distinguish through-space vs. covalent interactions .
Q. What computational strategies best predict the compound’s physicochemical properties?
- Methodology :
- DFT/MD Simulations : Use B3LYP/6-311G for geometry optimization and chemical shift predictions. Compare RMSD values (e.g., 8.79 ppm for ¹³C NMR) to assess accuracy .
- Solvent Models : Include implicit solvation (e.g., PCM) to account for dielectric effects on coupling constants .
Q. What strategies mitigate degradation of this compound under varying environmental conditions?
- Stability Protocols :
- Storage : Seal in amber glass under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to humidity (>60% RH) .
- Light Sensitivity : Use UV-stabilized containers, as phenolic derivatives are prone to photolytic cleavage .
Q. Which in vitro assays are suitable for evaluating the compound’s biological activity?
- Screening Methods :
- Antioxidant Assays : DPPH/ABTS radical scavenging to quantify phenolic group efficacy .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
